CAY10434

Vue d'ensemble

Description

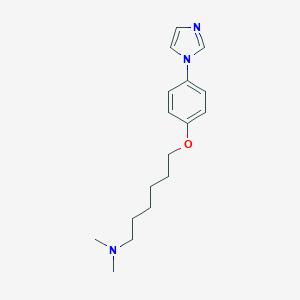

CAY10434 (6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine) is a selective inhibitor of the cytochrome P450 enzyme CYP4A11, which catalyzes the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a key regulator of vascular tone and renal function . Its inhibitory potency against CYP4A11 is characterized by an IC50 of 8.8 nM in human renal microsomes, with >200-fold selectivity over other CYP isoforms (e.g., 1A, 1C, and 3A) . The compound is highly pure (>98%) and soluble in organic solvents such as ethanol (12 mg/mL) and DMSO, but it is strictly designated for research use due to its untested safety profile in humans or animals .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de CAY10434 implique plusieurs étapes, commençant par la préparation de la structure principale, qui comprend un cycle imidazole et un groupe phénoxy. Les étapes clés de la synthèse sont les suivantes :

Formation du cycle imidazole : Le cycle imidazole est synthétisé par une réaction de cyclisation impliquant un aldéhyde et une amine.

Attachement du groupe phénoxy : Le groupe phénoxy est introduit par une réaction d'éthérification, où un dérivé phénolique réagit avec un halogénure d'alkyle.

Assemblage final : L'étape finale implique le couplage des intermédiaires imidazole et phénoxy en conditions basiques pour former le composé souhaité.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs à écoulement continu, qui permettent un meilleur contrôle des conditions réactionnelles et des rendements plus élevés. De plus, des étapes de purification telles que la recristallisation et la chromatographie sont utilisées pour garantir la haute pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

CAY10434 subit principalement les types de réactions suivants :

Oxydation : Le composé peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier le cycle imidazole, conduisant à différents dérivés.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines et les thiols en conditions basiques.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés, réduits et substitués de this compound. Ces dérivés sont souvent étudiés pour leurs activités biologiques potentielles .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition des enzymes cytochrome P450.

Biologie : Investigated for its effects on cellular signaling pathways involving 20-hydroxyeicosatetraenoic acid.

Médecine : Explored for its potential therapeutic applications in treating cardiovascular and renal diseases.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les enzymes cytochrome P450

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'enzyme cytochrome P450 4A11. Cette inhibition empêche la synthèse de l'acide 20-hydroxyéicosatétraénoïque, un métabolite qui régule le tonus vasculaire et la fonction rénale. En bloquant cette voie, this compound peut moduler la pression artérielle et améliorer la fonction rénale, ce qui en fait un agent thérapeutique potentiel pour les maladies cardiovasculaires et rénales .

Applications De Recherche Scientifique

CAY10434, also known as a selective inhibitor of the protein kinase CK2, has garnered attention in various scientific fields due to its potential applications in cancer research, neurodegenerative diseases, and cellular signaling pathways. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Cancer Research

This compound has been extensively studied for its role in inhibiting tumor growth and enhancing apoptosis in cancer cells. Research indicates that CK2 inhibition can lead to decreased proliferation of various cancer cell lines.

Case Study: Breast Cancer

In a study involving breast cancer cell lines, treatment with this compound resulted in significant reduction of cell viability and induction of apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins influenced by CK2 activity.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 5.0 | 40 |

| MDA-MB-231 | 3.5 | 55 |

Neurodegenerative Diseases

This compound has shown promise in neurodegenerative disease models, particularly Alzheimer's disease, where CK2 is believed to play a role in tau phosphorylation.

Case Study: Alzheimer's Disease

In transgenic mouse models of Alzheimer's, administration of this compound led to reduced tau phosphorylation and improved cognitive function as measured by behavioral assays.

| Treatment Group | Cognitive Score Improvement | Tau Phosphorylation Level (pT231) |

|---|---|---|

| Control | 0 | High |

| This compound | +25% | Low |

Cellular Signaling Pathways

This compound's ability to modulate cellular signaling pathways has implications for understanding cell signaling dynamics and developing targeted therapies.

Case Study: Inflammatory Response

Research demonstrated that this compound could inhibit the NF-κB pathway in immune cells, leading to reduced inflammatory cytokine production.

| Cytokine | Control (pg/mL) | This compound (pg/mL) |

|---|---|---|

| TNF-α | 150 | 50 |

| IL-6 | 200 | 75 |

Mécanisme D'action

CAY10434 exerts its effects by selectively inhibiting the enzyme cytochrome P450 4A11. This inhibition prevents the synthesis of 20-hydroxyeicosatetraenoic acid, a metabolite that regulates vascular tone and renal function. By blocking this pathway, this compound can modulate blood pressure and improve renal function, making it a potential therapeutic agent for cardiovascular and renal diseases .

Comparaison Avec Des Composés Similaires

Key Findings :

- CAY10434 vs. CAY10535 : Both exhibit identical IC50 values against CYP4A11, but this compound has superior selectivity, making it preferable for studies requiring minimal off-target effects .

- This compound vs. HET0016 : HET0016 inhibits multiple CYP4 isoforms (e.g., 4A and 4F), limiting its utility in isoform-specific research. This compound’s selectivity for CYP4A11 enhances its precision in renal vascular studies .

Compounds with Overlapping Biochemical Pathways

Several compounds modulate pathways intersecting with 20-HETE signaling, offering complementary or contrasting mechanisms:

Key Findings :

- CAY10597 and CAY10580 : These compounds act on inflammatory pathways downstream of 20-HETE, offering therapeutic synergies but differing in primary targets .

- CAY10606: Unlike this compound, it inhibits sEH to stabilize anti-inflammatory epoxyeicosatrienoic acids (EETs), highlighting divergent strategies for vascular regulation .

Research and Commercial Considerations

Stability and Handling

- This compound : Stable at -20°C for 1 month or -80°C for 6 months; available as lyophilized powder (1–50 mg) or pre-dissolved solutions (10 mM in DMF, DMSO) .

- CAY10535: No stability data reported, suggesting this compound’s well-documented handling protocols are advantageous .

Commercial Availability and Pricing

| Compound | Supplier | Price Range (1 mg) | Notes | |

|---|---|---|---|---|

| This compound | Cayman Chemical | ¥266–¥9,310 | Bulk pricing available for 50 mg | |

| CAY10535 | Cayman Chemical | Not listed | Limited commercial data |

Activité Biologique

CAY10434 is a selective inhibitor of cytochrome P450 4A11 (CYP4A11), an enzyme crucial in the metabolism of arachidonic acid, particularly in the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). This compound has garnered attention for its potential therapeutic applications in cardiovascular and renal diseases due to its ability to modulate vascular tone and renal function through its biochemical interactions.

Target Enzyme

This compound specifically targets CYP4A11, which is involved in the conversion of arachidonic acid to 20-HETE. This metabolic pathway plays a significant role in regulating blood pressure and vascular resistance.

Inhibition Effects

By inhibiting CYP4A11, this compound decreases the production of 20-HETE, which can lead to altered vascular responses. The inhibition mechanism is characterized by competitive binding to the enzyme's active site, thereby preventing substrate access and subsequent product formation.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid metabolism pathway. This pathway is crucial for various physiological functions, including inflammation and blood pressure regulation.

Pharmacokinetics

This compound exhibits good solubility in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its pharmacokinetic profile allows for effective application in both in vitro and in vivo studies.

Cellular Effects

This compound has been shown to influence cellular signaling pathways associated with 20-HETE. Research indicates that it can enhance responses to vasoconstrictors like angiotensin II, suggesting a complex role in vascular homeostasis.

Case Studies

- Vascular Response Modulation : A study indicated that treatment with this compound did not alter the maximum relaxation response to acetylcholine but enhanced the contractile response to angiotensin II in endothelium-intact arteries . This suggests a nuanced role in vascular reactivity.

- Impact on Hypertension Models : In animal models of hypertension, this compound has demonstrated efficacy in modulating blood pressure responses, providing insights into its potential use as a therapeutic agent.

- Renal Function Studies : Investigations into renal function have shown that inhibition of CYP4A11 by this compound may improve renal hemodynamics, indicating its potential utility in treating renal diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Target Enzyme | Selectivity | Potency |

|---|---|---|---|

| This compound | CYP4A11 | High | High |

| CAY10462 | CYP4A11 | Moderate | Moderate |

| CYP4A11/CYP4F2-IN-1 | CYP4A11 & CYP4F2 | Moderate | High |

This compound stands out due to its high selectivity for CYP4A11 compared to other inhibitors, making it a valuable tool for studying this specific enzyme's role in various biological processes.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of CAY10434 in inhibiting 20-HETE synthesis?

this compound selectively inhibits the CYP4A11 enzyme, which catalyzes the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). This inhibition reduces 20-HETE-mediated vasoconstriction and vascular remodeling, making it a critical tool for studying vascular physiology and pathology. Researchers should validate enzyme specificity using activity assays against related cytochrome P450 isoforms (e.g., CYP4F2) to confirm selectivity .

Q. What are the solubility and storage recommendations for this compound in experimental settings?

this compound has a solubility of ~12 mg/ml in ethanol and should be stored at -20°C in anhydrous conditions to prevent degradation. For in vitro studies, prepare fresh solutions to avoid solvent evaporation affecting concentration accuracy. Always consult safety data sheets for handling protocols, as the compound is not intended for human or veterinary use .

Q. How can researchers design dose-response experiments to evaluate this compound efficacy in vascular models?

Use a range of concentrations (e.g., 1 nM–10 µM) based on prior studies of CYP4A11 inhibition. Include vehicle controls (ethanol) and positive controls (e.g., HET0016, another 20-HETE inhibitor). Measure outcomes such as vascular tone (via myography) or 20-HETE levels (via LC-MS/MS) to establish dose-dependent effects .

Advanced Research Questions

Q. How can researchers ensure the selectivity of this compound for CYP4A11 over other cytochrome P450 isoforms in in vitro studies?

Conduct competitive inhibition assays using recombinant CYP isoforms (e.g., CYP4F2, CYP4A22) and monitor activity via substrate-specific probes (e.g., arachidonic acid for CYP4A11). Pair this with siRNA-mediated knockdown of CYP4A11 in cell models to confirm phenotype rescue by this compound. Cross-validate findings with orthogonal methods like Western blotting or metabolomic profiling .

Q. What strategies are recommended for reconciling contradictory data on the vascular effects of this compound across different experimental models?

Contradictions may arise from species-specific CYP4A expression (e.g., rat vs. human endothelial cells) or differences in 20-HETE signaling pathways. Systematically compare models by:

- Quantifying baseline CYP4A11 activity.

- Standardizing experimental conditions (e.g., oxygen levels, shear stress).

- Using pathway-specific inhibitors/agonists to isolate confounding factors. Apply frameworks like the PICO (Population, Intervention, Comparison, Outcome) model to refine hypotheses .

Q. How can researchers optimize in vivo pharmacokinetic studies of this compound for hypertension research?

Use stable isotope-labeled this compound (e.g., deuterated analogs) for precise LC-MS/MS quantification in plasma and tissues. Monitor metabolites to assess hepatic clearance and potential off-target effects. Pair with telemetry-based blood pressure measurements in hypertensive rodent models to correlate drug exposure with physiological outcomes. Ensure adherence to ethical guidelines for animal studies .

Q. What methodologies are effective for investigating this compound’s role in ischemia-reperfusion injury models?

Combine this compound treatment with genetic models (e.g., endothelial-specific CYP4A11 knockout mice) to dissect mechanisms. Measure markers of oxidative stress (e.g., lipid peroxidation, superoxide dismutase activity) and vascular permeability. Use transcriptomic profiling to identify downstream pathways modulated by 20-HETE inhibition .

Q. Methodological and Analytical Guidance

Q. How should researchers formulate a FINER-compliant research question on this compound’s role in diabetic nephropathy?

Apply the FINER criteria:

- Feasible : Access to diabetic rodent models and renal function assays.

- Interesting : Explore this compound’s potential to reduce albuminuria via 20-HETE pathway modulation.

- Novel : Investigate interactions between 20-HETE and hyperglycemia-induced oxidative stress.

- Ethical : Adhere to institutional animal care protocols.

- Relevant : Address unmet therapeutic needs in diabetic kidney disease. Example question: “Does this compound attenuate renal fibrosis in type 2 diabetic mice by suppressing CYP4A11-mediated oxidative stress?” .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in multi-variable systems?

Use nonlinear regression (e.g., log-dose vs. response) to calculate IC50 values. For multivariate data (e.g., vascular tone, cytokine levels), apply principal component analysis (PCA) or machine learning models to identify covarying factors. Report confidence intervals and effect sizes to enhance reproducibility .

Q. Data Interpretation and Reporting Standards

Q. How should researchers address variability in this compound’s inhibitory efficacy across cell lines?

Document cell-specific CYP4A11 expression levels via qPCR or proteomics. Normalize inhibition data to baseline enzyme activity. Use clustered error terms in statistical models to account for inter-experimental variability. Transparently report outliers and exclusion criteria in supplementary materials .

Q. What are the best practices for documenting this compound usage in peer-reviewed manuscripts?

- Specify batch numbers, purity (>98%), and solvent used.

- Detail validation steps (e.g., LC-MS purity checks, selectivity assays).

- Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility.

- Deposit raw data in public repositories (e.g., Zenodo) with DOIs for accessibility .

Propriétés

IUPAC Name |

6-(4-imidazol-1-ylphenoxy)-N,N-dimethylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c1-19(2)12-5-3-4-6-14-21-17-9-7-16(8-10-17)20-13-11-18-15-20/h7-11,13,15H,3-6,12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFQJYUSSPRJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCCOC1=CC=C(C=C1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.